2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Description
2-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the pyridazinone ring and an acetamide group linked to a pyridin-4-yl moiety. Pyridazinone scaffolds are recognized for their pharmacological versatility, often serving as kinase inhibitors or acetylcholinesterase modulators . The 3,4-dimethoxyphenyl group may enhance lipophilicity and π-π stacking interactions, while the pyridin-4-yl acetamide contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-16-5-3-13(11-17(16)27-2)15-4-6-19(25)23(22-15)12-18(24)21-14-7-9-20-10-8-14/h3-11H,12H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMVWKSPUPDXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the pyridine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1-yl]acetamide ()
- Structural Differences : Replaces 3,4-dimethoxyphenyl with a naphthalen-1-yl group and links the acetamide to 4-acetamidophenyl.
- The 4-acetamidophenyl moiety may enhance hydrogen bonding compared to pyridin-4-yl .
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177, )
- Structural Differences: Features a phenyl group at the pyridazinone 3-position and a phenethyl-linked acetamide.
- Functional Insights : Demonstrated acetylcholinesterase inhibition (IC₅₀ = 2.1 µM), suggesting that the 3,4-dimethoxyphenyl variant may exhibit stronger binding due to electron-donating methoxy groups .
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a, )
- Structural Differences : Incorporates a methylthio-benzyl group and bromophenyl acetamide.
- Key Data : Yield = 10%; IR C=O peaks at 1681 cm⁻¹. The methylthio group may confer metabolic stability but reduce solubility compared to methoxy substituents .
Pyridazinone Derivatives with Heterocyclic Substituents
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)acetamide (6e, )
- Structural Differences : Contains a benzylpiperidine group and antipyrine-linked acetamide.
- Synthesis & Properties: Yield = 62%; IR C=O peaks at 1664 cm⁻¹ and 1642 cm⁻¹.
(R)-2-(4-(2-((1-(5-Chloro-6-oxopyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (P-0042, )
- Structural Differences: Chloropyridazinone core with pyrrolidinyl and cyclopropylamide groups.
- Key Data : Molecular weight = 445.2 g/mol (MS). The chlorine atom and cyclopropylamide may enhance target specificity but reduce metabolic stability compared to dimethoxy groups .
Non-Pyridazinone Heterocyclic Analogs
2-((3-(3,5-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide (19, )
- Structural Differences: Pyrimidinone core with a trifluoromethylbenzothiazole acetamide.
- Functional Insights: Acts as a CK1 inhibitor (IC₅₀ = 0.8 µM). The trifluoromethyl group increases electronegativity, whereas the pyridazinone target’s dimethoxy groups may favor different kinase interactions .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide ()
- Structural Differences : Benzothiazole core with identical 3,4-dimethoxyphenyl and acetamide groups.
- Implications: The benzothiazole’s rigid structure may improve binding affinity but reduce conformational flexibility compared to pyridazinone .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Methoxy groups (e.g., 3,4-dimethoxy) enhance electron density and binding interactions, as seen in kinase inhibitors . Conversely, bulky groups like naphthyl may compromise solubility .
Synthetic Feasibility: Yields for pyridazinone derivatives vary widely (10%–63%), with IR C=O peaks between 1642–1681 cm⁻¹, reflecting structural consistency .
Biological Activity
The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic molecule that has gained attention for its potential biological activities. Its unique structural features include a pyridazine core and methoxy-substituted phenyl groups, which may contribute to its interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6 |
| Molecular Weight | 439.47 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by inhibiting key pathways associated with cell proliferation and survival.
Biological Activities
Research has indicated several potential biological activities for this compound:
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific protein kinases involved in tumor growth .
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (0, 10, 20, and 50 µM) over 48 hours. Results indicated a dose-dependent reduction in cell viability, with a maximum inhibition of approximately 70% at the highest concentration.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Using a disc diffusion method, the compound exhibited inhibition zones of 15 mm and 12 mm, respectively, indicating moderate antimicrobial activity.
Research Findings
Recent investigations into the pharmacological profile of this compound have revealed:
- Cell Cycle Arrest : Flow cytometry analyses showed that treated cancer cells exhibited G1 phase arrest, indicating a disruption in cell cycle progression.
- Apoptosis Induction : Annexin V/PI staining confirmed that the compound induces apoptosis in cancer cells, as evidenced by increased early apoptotic cell populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
